molecular formula C6H12Cl2N4 B2518008 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride CAS No. 2137579-11-2

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride

Cat. No.: B2518008
CAS No.: 2137579-11-2
M. Wt: 211.09
InChI Key: JSNJVOOJOVJAHG-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a chemical compound that features a triazole ring and a cyclobutanamine moiety. . The triazole ring is a common motif in many biologically active compounds, contributing to their stability and reactivity.

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has several scientific research applications:

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Future Directions

These compounds could serve as leads for further optimization to obtain novel antimycobacterial agents . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride typically involves the reaction of an alicyclic aldehyde or ketone with sodium bisulphite, followed by the addition of a triazole derivative . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle larger volumes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is unique due to its specific structure, which combines a cyclobutanamine moiety with a triazole ring. This combination enhances its stability and reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJVOOJOVJAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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